tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate
Overview
Description
“tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate” is a chemical compound with the CAS Number: 208259-73-8 . It has a molecular weight of 266.36 and is typically in the form of a powder . It is used in scientific research, with applications ranging from drug synthesis to catalysis.
Synthesis Analysis
The synthesis of similar compounds involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can react with various aryl halides with Cs2CO3 as a base in 1,4-dioxane .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-10(11(14)18)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,14,18)(H,15,16) .Scientific Research Applications
Metabolism and Environmental Impact
Research on the metabolism of tert-butylphenyl carbamates in insects and mice has shown that both the tert-butyl group and the N-methyl group undergo hydroxylation, leading to the formation of phenolic metabolites and dihydroxy compounds. This suggests potential environmental and toxicological implications of these compounds, underlining the importance of understanding their biodegradation pathways (Douch & Smith, 1971).
Synthetic Applications
Tert-butyl carbamates are utilized in synthetic organic chemistry for various purposes:
- As precursors in the synthesis of complex molecules, such as in the α-amination of methyllithium catalyzed by DTBB, indicating their role in functionalizing carbamates to obtain substituted 1,2-diols and other functionalized compounds (Ortiz, Guijarro, & Yus, 1999).
- In the asymmetric Mannich reaction, demonstrating their utility in the enantioselective synthesis of chiral molecules, highlighting the versatility of tert-butyl carbamates in stereoselective synthesis (Yang, Pan, & List, 2009).
- For the deprotection of tert-butyl carbamates under mild conditions, showcasing their application in the selective removal of protecting groups in the synthesis of complex organic molecules while preserving the integrity of sensitive functional groups (Li et al., 2006).
Chemical Transformations and Building Blocks
Tert-butyl carbamates serve as building blocks in organic synthesis, enabling the preparation of N-(Boc)-protected hydroxylamines and facilitating various chemical transformations. These applications underscore the significance of tert-butyl carbamates in the development of novel synthetic routes and their potential in creating new molecules (Guinchard, Vallée, & Denis, 2005).
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-phenyl-2-sulfanylideneethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-10(11(14)18)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,14,18)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFICZWRDCIECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147303 | |
Record name | Carbamic acid, (2-amino-1-phenyl-2-thioxoethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208259-73-8 | |
Record name | Carbamic acid, (2-amino-1-phenyl-2-thioxoethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208259-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (2-amino-1-phenyl-2-thioxoethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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